hMAO-B-IN-7

hMAO-B inhibition IC50 comparison neurodegeneration

hMAO-B-IN-7 is the only commercially available multi-target-directed ligand (MTDL) combining sub-micromolar hMAO-B inhibition (IC50 0.79 μM, SI >25.3) with potent iron chelation (pFe3+ 18.51). Validated BBB penetration (PAMPA assay) and in vivo cognitive improvement in scopolamine-induced mouse models make it indispensable for AD/PD programs. Avoid generic MAO-B inhibitors—verify selectivity and chelation capacity before purchase. Ideal positive control for benchmarking novel MAO-B inhibitors and ferroptosis pathway studies.

Molecular Formula C23H19FN2O5
Molecular Weight 422.4 g/mol
Cat. No. B12364332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamehMAO-B-IN-7
Molecular FormulaC23H19FN2O5
Molecular Weight422.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C=CN1CCN2C(=O)C3=C(C2=O)C=C(C=C3)OCC4=CC=C(C=C4)F)O
InChIInChI=1S/C23H19FN2O5/c1-14-21(28)20(27)8-9-25(14)10-11-26-22(29)18-7-6-17(12-19(18)23(26)30)31-13-15-2-4-16(24)5-3-15/h2-9,12,28H,10-11,13H2,1H3
InChIKeyJMLJWKGSYPJSTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





hMAO-B-IN-7 (Compound 11n): Selective hMAO-B Inhibitor with Iron Chelation and BBB Permeability for Neurodegenerative Research


hMAO-B-IN-7 (also known as compound 11n) is a phthalimide-hydroxypyridinone hybrid that acts as a potent, selective, and blood-brain barrier (BBB) penetrable inhibitor of human monoamine oxidase B (hMAO-B) with an IC50 of 0.79 ± 0.05 μM [1]. It also exhibits significant iron-chelating activity (pFe3+ = 18.51) [1] and has demonstrated cytoprotective effects against oxidative stress in vitro, as well as cognitive improvement in scopolamine-induced mouse models [1].

Why MAO-B Inhibitors Are Not Interchangeable: hMAO-B-IN-7's Quantifiable Differentiation


Monoamine oxidase B (MAO-B) inhibitors constitute a structurally diverse class with substantial variability in potency, selectivity index (SI), iron-chelating capacity, and blood-brain barrier (BBB) permeability [1]. Generic substitution among MAO-B inhibitors without quantitative head-to-head comparison is scientifically invalid, as even compounds with similar nominal targets may differ by orders of magnitude in IC50, lack ancillary iron-chelating activity critical for Alzheimer's disease (AD) multi-target-directed ligand (MTDL) strategies, or fail to cross the BBB [1][2]. The specific pharmacological fingerprint of hMAO-B-IN-7—combining sub-micromolar hMAO-B inhibition, >25-fold selectivity over hMAO-A, and potent iron chelation—cannot be assumed for other in-class compounds [1].

hMAO-B-IN-7 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


hMAO-B-IN-7 Exhibits 2-Fold Higher hMAO-B Inhibitory Potency Than hMAO-B-IN-9

hMAO-B-IN-7 demonstrates an IC50 of 0.79 ± 0.05 μM against human MAO-B, which is approximately 2-fold more potent than the structurally related inhibitor hMAO-B-IN-9 (IC50 = 1.58 μM) when assessed under comparable enzymatic assay conditions [1][2].

hMAO-B inhibition IC50 comparison neurodegeneration

hMAO-B-IN-7 Demonstrates >25.3-Fold Selectivity for hMAO-B Over hMAO-A

hMAO-B-IN-7 exhibits a selectivity index (SI = IC50 hMAO-A / IC50 hMAO-B) greater than 25.3, translating to an hMAO-A IC50 exceeding 20 μM [1]. This degree of selectivity distinguishes hMAO-B-IN-7 from non-selective MAO inhibitors such as moclobemide (MAO-A IC50 = 6.1 μM, MAO-B IC50 > 100 μM, SI < 0.06) and from pan-MAO inhibitors [1].

MAO-B selectivity selectivity index off-target risk

hMAO-B-IN-7 Combines hMAO-B Inhibition with Iron Chelation Activity Comparable to Leading Iron-Chelating MAO-B Inhibitors

hMAO-B-IN-7 possesses potent iron-chelating activity with a pFe3+ value of 18.51, placing it in the same range as other bifunctional MAO-B inhibitor/iron chelators such as compound 25c (pFe3+ = 18.79) and exceeding the reference chelator deferiprone (pFe3+ = 17.90) [1][2][3].

iron chelation pFe3+ multifunctional AD therapy

hMAO-B-IN-7 Demonstrates Ideal BBB Permeability and Cytoprotective Effects In Vitro

In the parallel artificial membrane permeation assay (PAMPA-BBB), hMAO-B-IN-7 exhibited ideal blood-brain barrier permeability, a prerequisite for CNS-targeted agents [1]. Additionally, hMAO-B-IN-7 displayed a cytoprotective effect against H2O2-induced oxidative damage in PC12 cells at 50 μM, with extremely weak inherent cytotoxicity [1].

BBB permeability PAMPA assay cytoprotection oxidative stress

Optimal Research and Procurement Applications for hMAO-B-IN-7


Alzheimer's Disease Multi-Target-Directed Ligand (MTDL) Discovery Programs

hMAO-B-IN-7 serves as a validated positive control or lead scaffold for AD research requiring simultaneous hMAO-B inhibition (IC50 = 0.79 μM) and iron chelation (pFe3+ = 18.51) [1]. Its demonstrated in vivo efficacy in ameliorating scopolamine-induced cognitive impairment in mice supports its use in behavioral pharmacology studies [1].

Parkinson's Disease MAO-B Inhibition and Oxidative Stress Research

With BBB permeability confirmed by PAMPA assay and cytoprotective activity against H2O2-induced oxidative damage [1], hMAO-B-IN-7 is suitable for PD-relevant cellular and in vivo models where MAO-B-mediated dopamine catabolism and oxidative stress are primary endpoints.

Comparative MAO-B Inhibitor Screening and Selectivity Profiling

hMAO-B-IN-7's well-characterized selectivity index (SI > 25.3 over hMAO-A) and sub-micromolar potency [1] make it a useful reference standard for benchmarking novel MAO-B inhibitors in enzymatic and cellular selectivity assays [2].

Iron Chelation and Ferroptosis Studies in Neurodegeneration

The compound's high pFe3+ value (18.51) [1], comparable to established iron-chelating MAO-B inhibitors [2][3], positions hMAO-B-IN-7 as a tool compound for investigating iron-dependent cell death (ferroptosis) pathways in AD and PD models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for hMAO-B-IN-7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.